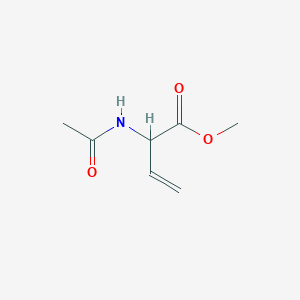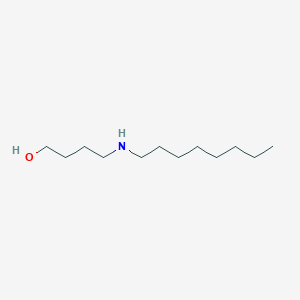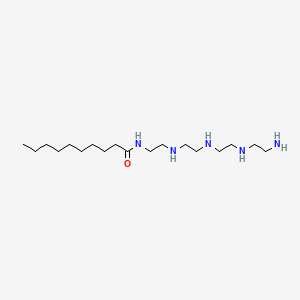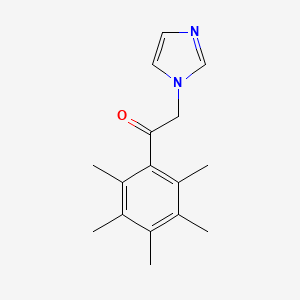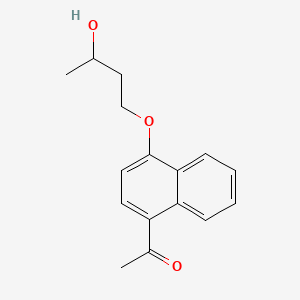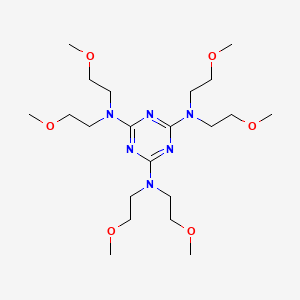![molecular formula C10H7NO B14456275 5,9-Methanofuro[3,2-D]azocine CAS No. 72066-42-3](/img/structure/B14456275.png)
5,9-Methanofuro[3,2-D]azocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,9-Methanofuro[3,2-D]azocine is a complex organic compound with the molecular formula C10H7NO. This compound contains a total of 19 atoms, including 7 hydrogen atoms, 10 carbon atoms, 1 nitrogen atom, and 1 oxygen atom . It is a member of the azocine family, which are eight-membered N-heterocyclic compounds known for their structural complexity and biological activity .
Vorbereitungsmethoden
The synthesis of 5,9-Methanofuro[3,2-D]azocine involves several steps. One common method includes the addition reactions of enaminones with acenaphthoquinone, followed by oxidative cleavages of the corresponding vicinal diols This method is notable for its excellent yields, simple synthesis procedure, and mild reaction conditions
Analyse Chemischer Reaktionen
5,9-Methanofuro[3,2-D]azocine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like periodic acid and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cleavage of vicinal diols results in the formation of azocine derivatives .
Wissenschaftliche Forschungsanwendungen
5,9-Methanofuro[3,2-D]azocine has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex organic compounds. In biology and medicine, azocine derivatives have been studied for their potential therapeutic properties, including antitussive, antihypertensive, analgesic, nasal decongestant, and anti-malarial activities . The compound’s unique structure also makes it an interesting subject for structural and conformational studies.
Wirkmechanismus
The mechanism of action of 5,9-Methanofuro[3,2-D]azocine is not well-documented. like other azocine derivatives, it is likely to interact with specific molecular targets and pathways in biological systems. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
5,9-Methanofuro[3,2-D]azocine can be compared with other azocine derivatives, such as those synthesized via cycloaddition, fragmentation reactions, Dieckmann cyclization, tandem hydroboration reactions, Michael reactions, intramolecular Heck reactions, microwave- and photo-assisted reactions, ring-expansion reactions, and ring-closing metathesis . Each of these compounds has unique structural features and biological activities, making this compound a valuable addition to the family of azocine derivatives.
Eigenschaften
CAS-Nummer |
72066-42-3 |
|---|---|
Molekularformel |
C10H7NO |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
3-oxa-9-azatricyclo[6.3.1.02,6]dodeca-1,4,6,8,10-pentaene |
InChI |
InChI=1S/C10H7NO/c1-3-11-9-5-7(1)10-8(6-9)2-4-12-10/h1-4,6H,5H2 |
InChI-Schlüssel |
SFFGLGDYBHNCDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C3C(=CC1=NC=C2)C=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




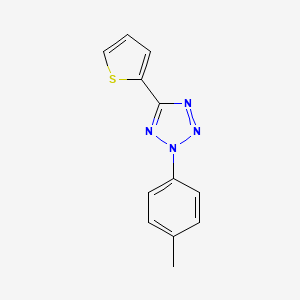
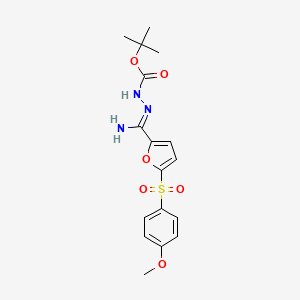
![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14456256.png)
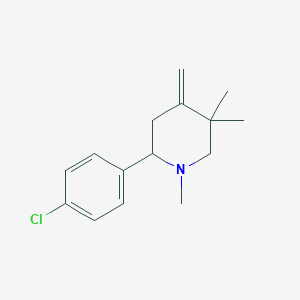
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14456265.png)
